REACTION_CXSMILES
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[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[O:13]1[CH2:18][CH2:17][N:16]([C:19]2[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=2)[CH2:15][CH2:14]1>CN(C=O)C.[Cl-].[Li+]>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:23][C:22]1[CH:21]=[CH:20][C:19]([N:16]2[CH2:17][CH2:18][O:13][CH2:14][CH2:15]2)=[CH:25][CH:24]=1)=[O:4] |f:3.4|
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Name
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|
Quantity
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1.63 g
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Type
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reactant
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Smiles
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C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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1.78 g
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Type
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reactant
|
Smiles
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O1CCN(CC1)C1=CC=C(N)C=C1
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Name
|
|
Quantity
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120 mL
|
Type
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solvent
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Smiles
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[Cl-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×200 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with water (100 mL), 10% aqueous sodium hydroxide (100 mL), and water (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C(=O)NC2=CC=C(C=C2)N2CCOCC2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |